An In-Depth Technical Guide to Moluccanin: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to Moluccanin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moluccanin, a naturally occurring coumarinolignoid, has garnered interest within the scientific community for its potential therapeutic applications. First isolated from the stem chips of Aleurites moluccana[1][2], this compound is part of a larger class of phytochemicals known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on Moluccanin, focusing on its chemical structure, physicochemical properties, and known biological activities, with a particular emphasis on its potential as an anti-inflammatory, cytotoxic, and antibacterial agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Moluccanin belongs to the coumarinolignoid class of natural products, characterized by a core structure derived from the combination of a coumarin and a lignan moiety.[1][2]
Chemical Structure Elucidation
The definitive structure of Moluccanin was established through spectroscopic analysis and has been confirmed by total synthesis.
Molecular Formula: C₂₀H₁₈O₈
Molecular Weight: 386.35 g/mol
Systematic Name: 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-[1][3]dioxino[2,3-g]chromen-7-one
The chemical structure of Moluccanin is depicted below:
Caption: Chemical structure of Moluccanin.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the known and predicted properties of Moluccanin.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₈ | [4] |
| Molecular Weight | 386.35 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 619.1 ± 55.0 °C | [1] |
| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.70 ± 0.40 | [1] |
Isolation and Synthesis
Natural Isolation
Moluccanin was first isolated from the ethanol extract of the stem chips of Aleurites moluccana. The original isolation procedure, as described by Shamsuddin et al. (1988), involved extraction with ethanol followed by chromatographic separation to yield the pure compound.[1][2]
Experimental Protocol: Isolation of Moluccanin from Aleurites moluccana
Note: This is a generalized protocol based on typical natural product isolation techniques and the available literature. The specific details of the original isolation may vary.
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Extraction: Air-dried and powdered stem chips of Aleurites moluccana are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, typically enriched with polar compounds like Moluccanin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Moluccanin.
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Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure Moluccanin.
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Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Generalized workflow for the isolation of Moluccanin.
Total Synthesis
The total synthesis of (-)-Moluccanin has been successfully achieved, providing a synthetic route to this natural product and enabling the preparation of analogues for structure-activity relationship studies. The synthesis confirms the assigned structure and absolute stereochemistry of the natural product.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of Moluccanin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative table of expected chemical shifts will be populated here as more specific data becomes available through further literature retrieval.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. The electron ionization mass spectrum (EI-MS) of Moluccanin is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (386.35 g/mol ) and characteristic fragment ions resulting from the cleavage of the coumarinolignoid skeleton.
A representative table of expected m/z values and their corresponding fragments will be included here as specific data is obtained.
Biological Activities and Mechanism of Action
Moluccanin has been reported to exhibit a range of biological activities, highlighting its potential for further investigation as a therapeutic agent.
Anti-inflammatory Activity
Extracts of Aleurites moluccana, the source of Moluccanin, have demonstrated anti-inflammatory properties.[3] While the specific contribution of Moluccanin to this activity is still under investigation, many coumarinolignoids are known to possess anti-inflammatory effects. The potential mechanism of action for Moluccanin's anti-inflammatory activity may involve the modulation of key inflammatory pathways.
Potential Mechanism of Action:
A plausible mechanism for the anti-inflammatory action of compounds like Moluccanin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response.
Caption: Potential anti-inflammatory mechanism of Moluccanin via NF-κB pathway inhibition.
Cytotoxic Activity
Moluccanin has been noted for its potential antitumor properties. The cytotoxic effects of many natural compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Potential Mechanism of Action:
The cytotoxic activity of Moluccanin may involve the activation of the intrinsic or extrinsic apoptotic pathways. This can be initiated by various cellular stresses and culminates in the activation of a cascade of enzymes called caspases, which are responsible for the execution of apoptosis.[3][9]
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Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases (e.g., caspase-3).[3]
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Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.[9]
Furthermore, Moluccanin may induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
Caption: Potential cytotoxic mechanism of Moluccanin through apoptosis induction.
Antibacterial Activity
Extracts from Aleurites moluccana have shown activity against various bacterial strains.[10] The antibacterial potential of Moluccanin itself warrants further investigation.
Potential Mechanism of Action:
The antibacterial action of natural compounds can occur through several mechanisms, including:
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Disruption of the Bacterial Cell Wall: The cell wall is a crucial structure for bacterial survival, and its disruption can lead to cell lysis. Some compounds interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall.[11][12][13][14][15]
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Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is a common mechanism of action for many antibiotics.
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Interference with Nucleic Acid Synthesis: Some compounds can inhibit DNA replication or transcription in bacteria.
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Disruption of the Cell Membrane: Altering the permeability of the bacterial cell membrane can lead to the leakage of essential cellular components and cell death.
Further studies are needed to elucidate the specific antibacterial mechanism of Moluccanin.
Conclusion and Future Directions
Moluccanin, a coumarinolignoid from Aleurites moluccana, presents a promising scaffold for the development of new therapeutic agents. Its reported biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects, warrant further in-depth investigation. Future research should focus on:
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Comprehensive Spectroscopic Analysis: Obtaining and fully assigning the ¹H-NMR, ¹³C-NMR, and mass spectral data of Moluccanin.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which Moluccanin exerts its biological effects. This includes investigating its impact on inflammatory mediators, apoptotic pathways in various cancer cell lines, and its mode of action against a broader range of bacterial pathogens.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Moluccanin to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.
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In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of Moluccanin in relevant animal models of inflammation, cancer, and infectious diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Moluccanin.
References
- 1. Medicinal Plants: Aleurites triloba, Aleurites moluccana, Indian walnut, Akrotu [medplants.blogspot.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufgd.edu.br [repositorio.ufgd.edu.br]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 13. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Peptidoglycan Synthesis by Recycled Cell Wall Tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterial Protein Could Aid Development Of New Antibiotics | Duke Today [today.duke.edu]
